molecular formula C9H12N2O B8812468 N'-(4-Methylphenyl)acetohydrazide CAS No. 61700-79-6

N'-(4-Methylphenyl)acetohydrazide

Cat. No. B8812468
Key on ui cas rn: 61700-79-6
M. Wt: 164.20 g/mol
InChI Key: CXXPSOUBODTKJI-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

104.8 g of 1-(4-methylphenyl)hydrazine hydrochloride are suspended in 525 ml of isopropyl acetate, a solution of 104.8 g of potassium carbonate in 300 ml of water is added and then the mixture is stirred until the solid has disappeared. 77.4 g of acetic anhydride are added while maintaining the temperature below 20° C. and then the mixture is left stirring at 20° C. A precipitate is observed to form, which precipitate disappears when the mixture is heated at approximately 55-60° C. The organic phase is washed twice with 200 ml of water and is then cooled at 0-5° C. overnight. The product formed is recovered by filtration and is then washed twice with 100 ml of MTBE.
Quantity
104.8 g
Type
reactant
Reaction Step One
Quantity
104.8 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
77.4 g
Type
reactant
Reaction Step Three
Quantity
525 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>C(OC(C)C)(=O)C.O>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:17](=[O:19])[CH3:18])=[CH:5][CH:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
104.8 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Step Two
Name
Quantity
104.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
77.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20° C.
WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
stirring at 20° C
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
which precipitate
WASH
Type
WASH
Details
The organic phase is washed twice with 200 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled at 0-5° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product formed
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
WASH
Type
WASH
Details
is then washed twice with 100 ml of MTBE

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)NNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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